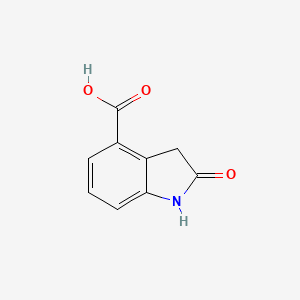

2-Oxoindoline-4-carboxylic acid

Vue d'ensemble

Description

2-Oxoindoline-4-carboxylic acid is a chemical compound with the molecular formula C9H7NO3 . It contains a total of 21 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of 2-Oxoindoline-4-carboxylic acid and its derivatives has been reported in several studies . For instance, a series of 3-methylene-2-oxoindoline-5-carboxamide derivatives were synthesized using 4-aminobenzoic acid as a starting material . Another study reported the synthesis of new Oxindoline Carboxamide derivatives for inhibiting the viral RNA dependent RNA-polymerase (RdRp) activity of DENV .Molecular Structure Analysis

The molecular structure of 2-Oxoindoline-4-carboxylic acid includes a five-membered ring and a six-membered ring . The compound also contains a carboxylic acid group (aromatic), a secondary amide group (aliphatic), and a hydroxyl group .Chemical Reactions Analysis

2-Oxoindoline-4-carboxylic acid and its derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of novel antitumor agents and inhibitors of DENV NS5 RdRp .Applications De Recherche Scientifique

Antitumor Agents

2-Oxoindoline derivatives have been explored for their potential as antitumor agents . Novel acetohydrazides based on 2-oxoindoline have shown notable cytotoxicity toward human cancer cell lines, including colon, prostate, and lung cancers . Compounds like 4o have been identified to be significantly more cytotoxic than existing procaspase-3 activating compounds, indicating their potential as a template for further development of anticancer drugs . These compounds have been found to induce cellular apoptosis, particularly accumulating cells in the S phase and inducing late cellular apoptosis .

Dengue Virus Inhibition

Research has identified new oxindole carboxamide derivatives as inhibitors of the Dengue virus NS5 RdRp (RNA-dependent RNA polymerase), which is crucial for viral replication . These compounds have been tested for their affinity for the viral protein through molecular docking and surface plasmon resonance (SPR) binding analysis, with several showing high affinity and potential as novel inhibitors for treating dengue after further optimization .

Organic Synthesis

2-Oxoindoline-4-carboxylic acid and its derivatives are valuable in organic synthesis . They serve as intermediates in the synthesis of various complex molecules. Their applications extend to the synthesis of pharmaceuticals, where they can be used to create compounds with medicinal properties .

Medicinal Chemistry

In medicinal chemistry, 2-oxoindoline structures are incorporated into drug design due to their bioactive properties. They are used in the synthesis of molecules that can interact with biological targets, offering therapeutic benefits for a range of diseases .

Molecular Docking Studies

The structure of 2-oxoindoline derivatives makes them suitable for molecular docking studies . These studies help in predicting the orientation of a molecule to a protein’s active site, which is essential in drug design and discovery .

Biochemical Characterization

2-Oxoindoline compounds are used in biochemical characterization studies to understand their interaction with biological systems. This includes studying their binding affinities and determining their role in biological pathways .

NMR Spectroscopy

In the field of NMR spectroscopy , 2-oxoindoline derivatives provide distinct peaks that are useful for the structural elucidation of organic compounds. The methylene protons of N-alkylated compounds, for instance, give a singlet at around 4.4–5.3 ppm, which is crucial for identifying the structure of the molecule .

Apoptotic Pathways Research

2-Oxoindoline-based compounds play a role in the research of apoptotic pathways . They are used to study the regulation of apoptosis, which is a programmed cell death process, and are important in understanding the mechanisms of diseases like cancer .

Mécanisme D'action

Target of Action

The primary targets of 2-Oxoindoline-4-carboxylic acid are the RNA dependent RNA polymerase (RdRp) activity of DENV and procaspase-3 . These targets play a crucial role in viral replication and apoptosis respectively .

Mode of Action

2-Oxoindoline-4-carboxylic acid interacts with its targets by inhibiting the RdRp activity of DENV and activating procaspase-3 . This results in the inhibition of viral replication and induction of apoptosis .

Biochemical Pathways

The affected pathways include the viral replication pathway and the apoptotic pathway . The inhibition of RdRp activity disrupts the viral replication pathway, thereby preventing the spread of the virus . On the other hand, the activation of procaspase-3 triggers the apoptotic pathway, leading to cell death .

Pharmacokinetics

The compound’s notable cytotoxicity towards various human cancer cell lines suggests that it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 2-Oxoindoline-4-carboxylic acid’s action include the inhibition of viral replication and the induction of apoptosis . This leads to a decrease in the spread of the virus and the death of cancer cells .

Propriétés

IUPAC Name |

2-oxo-1,3-dihydroindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-4-6-5(9(12)13)2-1-3-7(6)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXJUSWINGKGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439190 | |

| Record name | 2-Oxoindoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90322-37-5 | |

| Record name | 2-Oxoindoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

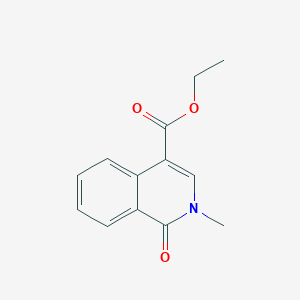

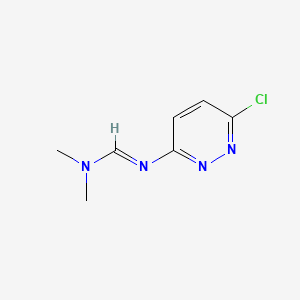

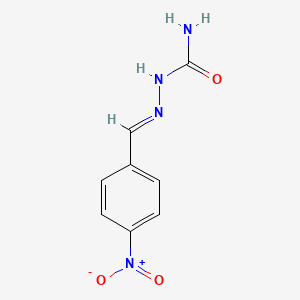

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)

![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)